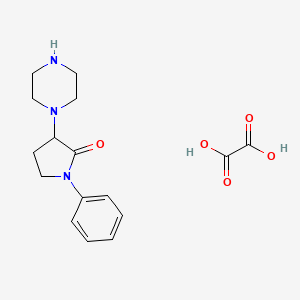
Pyridin-3-yl 2,2,2-trifluoroethyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridin-3-yl 2,2,2-trifluoroethyl carbonate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of pyridine, which is a heterocyclic organic compound widely used in the pharmaceutical industry. Pyridin-3-yl 2,2,2-trifluoroethyl carbonate has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied.
Wissenschaftliche Forschungsanwendungen
Coordination Chemistry and Ligand Synthesis
Pyridin-3-yl 2,2,2-trifluoroethyl carbonate and its derivatives serve as critical components in the synthesis of complex coordination compounds. These compounds have been investigated for their potential in creating luminescent lanthanide compounds useful in biological sensing and iron complexes that exhibit unusual thermal and photochemical spin-state transitions. The synthesis of these ligands and their complex chemistry highlights their versatility and potential for developing new materials with unique electronic and magnetic properties (Halcrow, 2005).
Ionic Liquids and Thermodynamic Properties
Research has explored pyridinium-based ionic liquids, including derivatives of pyridin-3-yl 2,2,2-trifluoroethyl carbonate, for their distinctive thermodynamic and transport properties. Such ionic liquids have been examined for their potential applications in various fields, including as electrolytes in energy storage devices. Studies involving molecular dynamics and experimental measurements have sought to understand the self-diffusivities, volumetric properties, and heat capacities of these compounds, aiming to harness their unique properties for technological advancements (Cadena et al., 2006).
Catalysis and CO2 Capture
Pyridin-3-yl 2,2,2-trifluoroethyl carbonate derivatives have also been utilized in the synthesis of hyper-cross-linked polymers with hierarchical pores for efficient CO2 capture and catalytic conversion. These materials exhibit high CO2 capture capacities and demonstrate significant potential in catalyzing the cycloaddition of CO2 to epoxides under metal-free conditions, presenting a promising avenue for environmental remediation and sustainable chemistry (Liu et al., 2022).
Photocatalytic Applications
The photocatalytic degradation of harmful organic compounds in water using TiO2 and derivatives of pyridin-3-yl 2,2,2-trifluoroethyl carbonate has been a subject of research. These studies aim to develop efficient methods for the removal of pollutants from water, leveraging the photocatalytic properties of TiO2 and the reactivity of pyridine-based compounds to achieve higher degradation rates and selectivity towards less harmful products (Maillard-Dupuy et al., 1994).
Organic Synthesis and Medicinal Chemistry
The reactivity of pyridin-3-yl 2,2,2-trifluoroethyl carbonate has been exploited in organic synthesis, particularly in the elaboration of pyridine derivatives that find applications in medicinal chemistry. These derivatives can be metalated and subsequently reacted with electrophiles, offering a versatile pathway to synthesize biologically active compounds. This approach highlights the significance of pyridin-3-yl 2,2,2-trifluoroethyl carbonate and its derivatives in constructing complex molecules for drug development and other biological applications (Schlosser & Mongin, 2007).
Eigenschaften
IUPAC Name |
pyridin-3-yl 2,2,2-trifluoroethyl carbonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO3/c9-8(10,11)5-14-7(13)15-6-2-1-3-12-4-6/h1-4H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWYHAMMIPABSJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OC(=O)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridin-3-yl 2,2,2-trifluoroethyl carbonate | |
CAS RN |
2384646-61-9 |
Source


|
| Record name | pyridin-3-yl 2,2,2-trifluoroethyl carbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-ethyl-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2840752.png)


![[2-(2-Ethoxyanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2840757.png)

![2-amino-6-benzyl-4-(4-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2840760.png)
![2,2-Dimethyl-5-{[(4-phenyl-1,3-thiazol-2-yl)amino]methylidene}-1,3-dioxane-4,6-dione](/img/structure/B2840761.png)

![1-[(6-Cyclopropylpyridin-3-yl)methyl]-3-[(thiophen-2-yl)methyl]urea](/img/structure/B2840765.png)
![2-(6-((4-chlorobenzyl)thio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-phenylacetamide](/img/structure/B2840766.png)
![2,2,2-trichloro-1-(4-{[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-1H-pyrrol-2-yl)-1-ethanone](/img/structure/B2840769.png)
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-methanesulfonylpiperidine-4-carboxamide](/img/structure/B2840771.png)
![1-[2-(4-phenyl-1H-imidazol-2-yl)piperidin-1-yl]but-2-yn-1-one](/img/structure/B2840772.png)
![4-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2840774.png)